molecular formula C7H12N2S B1283612 3-(tert-Butyl)isothiazol-5-amine CAS No. 89151-73-5

3-(tert-Butyl)isothiazol-5-amine

Cat. No.: B1283612
CAS No.: 89151-73-5
M. Wt: 156.25 g/mol
InChI Key: NKEZLXWGJLPQGH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)isothiazol-5-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Fluoride-Mediated Synthesis : 3-(tert-Butyl)isothiazol-5-amine is utilized in fluoride-mediated nucleophilic substitution reactions, offering a pathway for synthesizing 5-(alkylamino)isothiazoles under mild conditions (Zubenko & Potkin, 2009).

  • Structural Analysis and Antitumor Activity : This compound plays a role in the synthesis of derivatives with potential antitumor activity, as indicated by the synthesis and crystal structure analysis of related thiazole compounds (叶姣 et al., 2015).

  • Intermediates for Asymmetric Synthesis : It is also used in the preparation of N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of amines (Ellman et al., 2002).

  • Synthesis of Isothiocyanates : Alkyl and aryl amines, including this compound, are converted to corresponding isothiocyanates using di-tert-butyl dicarbonate, showing its versatility in chemical synthesis (Munch et al., 2008).

  • Preparation of Schiff-base Complexes : It is used in the synthesis of Schiff-base complexes which have applications in luminescent materials and coordination chemistry (Wong et al., 2004).

Biomedical Applications

  • Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential in pharmaceutical applications (Malik & Patel, 2017).

  • Amination Reactions in Therapeutic Synthesis : The compound is involved in iodine-catalyzed amination of benzoxazoles, a process important for synthesizing therapeutically active compounds (Lamani & Prabhu, 2011).

Chemical Synthesis and Catalysis

  • Catalytic Applications : It is involved in the synthesis and study of chemical structures for use in catalysis, demonstrating its utility in chemical engineering and materials science (Chankeshwara & Chakraborti, 2006).

  • Synthesis of Heterocyclic Compounds : The compound is key in the preparation of various heterocyclic structures, highlighting its importance in organic synthesis (Padwa et al., 2003).

  • Functional Group Transformations : It plays a role in the de-tert-butylation of triazole-thione compounds, showcasing its relevance in functional group transformations (RashidiN. & BeradB., 2012).

Safety and Hazards

The compound is classified as a warning signal word. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-tert-butyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZLXWGJLPQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568477
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-73-5
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (Z)-3-amino-4,4-dimethyl-pent-2-enethioic acid amide (8.3 g, 525 mmol) and potassium carbonate (14.4 g, 105 mmol) in 140 mL of diethyl ether is added a solution of iodine (13.2 g, 52.5 mmol) in 20 mL of diethyl ether at reflux. The mixture is refluxed for 2 h and cooled. Water is added and the layers separated. The organic layer is washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude mixture is purified by flash chromatography to afford title compound in 53% yield. ESI m/z 157=MH+
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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